4,4'-Diaponeurosporen-4-al
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59057-70-4 |
|---|---|
Molecular Formula |
C30H40O |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenal |
InChI |
InChI=1S/C30H40O/c1-25(2)14-10-17-28(5)20-11-18-26(3)15-8-9-16-27(4)19-12-21-29(6)22-13-23-30(7)24-31/h8-9,11-16,18-24H,10,17H2,1-7H3/b9-8+,18-11+,19-12+,22-13+,26-15+,27-16+,28-20+,29-21+,30-23+ |
InChI Key |
XDVAYNOICRRSLG-ZVLLIQJTSA-N |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C)C |
Synonyms |
4,4'-diaponeurosporen-4-al |
Origin of Product |
United States |
Occurrence and Ecological Distribution of 4,4 Diaponeurosporen 4 Al
Presence in Prokaryotic Organisms
The biosynthesis of C30 carotenoids, including the formation of 4,4'-diaponeurosporen-4-al, is a characteristic feature of several non-photosynthetic bacteria. sciepublish.com This pathway is distinct from the more common C40 carotenoid synthesis found in plants and photosynthetic organisms. nih.gov
Staphylococcus aureus is well-known for producing the golden-yellow pigment staphyloxanthin, a virulence factor that helps the bacterium evade the host's immune system. wikipedia.org The biosynthetic pathway of staphyloxanthin involves this compound as a crucial intermediate. nih.govnih.gov
The synthesis begins with the condensation of two farnesyl diphosphate (B83284) molecules to form dehydrosqualene (4,4'-diapophytoene), a reaction catalyzed by the enzyme CrtM. nih.govmicrobiologyresearch.org Subsequently, the desaturase CrtN converts dehydrosqualene into the yellow pigment 4,4'-diaponeurosporene (B1234425). microbiologyresearch.orgasm.org The enzyme CrtP then oxidizes a terminal methyl group of 4,4'-diaponeurosporene to produce this compound. cusabio.com This aldehyde is further oxidized to 4,4'-diaponeurosporenoic acid by the aldehyde dehydrogenase AldH. nih.govuniprot.org The pathway continues with glycosylation by CrtQ and acylation by CrtO to form the final product, staphyloxanthin. nih.gov
The identification of an aldH gene, located distantly from the main crt operon, was a significant step in fully elucidating the staphyloxanthin biosynthetic pathway. nih.govebi.ac.uk Deletion of this gene in S. aureus resulted in the accumulation of this compound, confirming its role in the pathway. nih.govnih.gov
Table 1: Key Enzymes in Staphyloxanthin Biosynthesis in S. aureus
| Enzyme | Gene | Function | Reference |
| Dehydrosqualene synthase | crtM | Catalyzes the formation of dehydrosqualene from two molecules of farnesyl diphosphate. | nih.gov, microbiologyresearch.org |
| Dehydrosqualene desaturase | crtN | Dehydrogenates dehydrosqualene to form 4,4'-diaponeurosporene. | asm.org, microbiologyresearch.org |
| Diapolycopene oxygenase | crtP | Oxidizes the terminal methyl group of 4,4'-diaponeurosporene to form this compound. | cusabio.com |
| 4,4'-diaponeurosporen-aldehyde dehydrogenase | aldH | Catalyzes the oxidation of this compound to 4,4'-diaponeurosporenoic acid. | nih.gov, uniprot.org |
| Glycosyltransferase | crtQ | Esterifies glucose to 4,4'-diaponeurosporenoic acid. | nih.gov |
| Acyltransferase | crtO | Esterifies a fatty acid to the glucose moiety. | nih.gov |
Members of the genus Planococcus are known producers of C30 carotenoids. Research has identified the presence of this compound and its biosynthetic pathway in species such as Planococcus faecalis and Planococcus maritimus. sciepublish.commdpi.com
In P. faecalis AJ003T, which produces glycosyl-4,4′-diaponeurosporen-4′-ol-4-oic acid, a genome mining approach was necessary to identify all the enzymes in the pathway. mdpi.comnih.govmdpi.com While the initial carotenoid pathway genes were presumed, the initially identified 4,4-diaponeurosporene oxidase (CrtP) was non-functional, and the aldehyde dehydrogenase (AldH) was missing. mdpi.comnih.gov Further investigation revealed two functional enzymes, CrtP2 and AldH2454, located remotely from the main carotenoid gene cluster. mdpi.comsemanticscholar.org The expression of these enzymes in Escherichia coli confirmed their roles, with CrtP2 catalyzing the formation of 4,4'-diaponeurosporene-4-al. mdpi.comnih.gov
Planococcus maritimus, a marine bacterium, also synthesizes highly modified C30 carotenoids. sciepublish.comnih.gov Studies on P. maritimus strain iso-3 led to the identification of a carotenoid biosynthesis gene cluster. scispace.comresearchgate.net Functional analysis in E. coli revealed that the gene cruO (previously named crtP) encodes a carotenoid terminal oxidase that converts the terminal methyl group of a C30 carotenoid into an aldehyde, such as in the formation of 5‑hydroxy‑5,6‑dihydro‑4,4′‑diapolycopen-4′-al. sciepublish.com An aldH gene was also identified, responsible for the subsequent oxidation to a carboxylic acid. sciepublish.com
Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) is another bacterium capable of producing the C30 carotenoid 4,4'-diaponeurosporene. nih.govnih.govjmb.or.kr This has garnered interest due to the "generally regarded as safe" (GRAS) status of this probiotic organism. mdpi.comnih.gov The production of 4,4'-diaponeurosporene in L. plantarum subsp. plantarum KCCP11226 has been confirmed, and research has focused on optimizing its production. nih.govnih.gov The biosynthetic pathway involves the key enzymes dehydrosqualene synthase (CrtM) and dehydrosqualene desaturase (CrtN). nih.govresearchgate.net While 4,4'-diaponeurosporene is the primary C30 carotenoid identified, the potential for further modification to compounds like this compound exists within this genus. Studies have shown that the production of these carotenoids can be influenced by environmental factors such as low temperatures. nih.govjmb.or.krresearchgate.net
The biosynthesis of C30 carotenoids is not limited to the aforementioned genera. The core biosynthetic pathway starting from farnesyl diphosphate is believed to be common among all C30-carotenogenic bacteria. sciepublish.comnih.gov The genes responsible for this pathway have been found in a variety of bacteria, suggesting a widespread occurrence. nih.gov The phylum Firmicutes, which includes Staphylococcus, Planococcus, and Lactiplantibacillus, is considered a likely origin for the biosynthesis of C30 carotenoids via the 4,4′-diapophytoene pathway, as they are the only bacteria known to possess CrtM. nih.gov However, an alternative route to C30 carotenoids from squalene (B77637) has also been discovered and appears to be widespread in prokaryotes. nih.govresearchgate.net
Identification in Lactiplantibacillus plantarum subsp. plantarum
Ecological Niches and Habitats of Producing Organisms
The organisms that produce this compound and other C30 carotenoids inhabit a wide range of environments, where these pigments likely play a protective role.
Staphylococcus aureus is a versatile pathogen and a common commensal, with its primary ecological niche being the skin and nasal passages of humans and other animals. researchgate.netscirp.orgbiorxiv.org It can persist in various host environments, from superficial skin to deep tissues, and on abiotic surfaces. nih.govnih.gov The production of staphyloxanthin, derived from this compound, is a key factor in its ability to withstand oxidative stress from the host's immune system. microbiologyresearch.orgasm.org
Planococcus species are generally halophilic and are found in diverse habitats, including seawater, freshwater ponds, cyanobacterial mats, and marine animals. harvard.edunih.gov Some species are found in extreme environments like the psychrosphere (cold environments) and industrially polluted sediments. sciepublish.commdpi.com For example, P. maritimus has been isolated from intertidal sediments, and other Planococcus species have been found in Antarctica. sciepublish.commdpi.com The production of carotenoids in these bacteria is thought to be an adaptation to protect against harmful conditions such as UV radiation. mdpi.com Some Planococcus species are also associated with plants, acting as agricultural pests. animaldiversity.orgbugswithmike.comwikipedia.org
Lactiplantibacillus plantarum is a versatile lactic acid bacterium found in a variety of environments, including plant matter, the gastrointestinal tract of humans and animals, and fermented foods like kimchi. nih.govnih.gov Its ability to produce carotenoids like 4,4'-diaponeurosporene may enhance its survival under stressful conditions encountered in these niches, such as oxidative stress. nih.govresearchgate.net
Table 2: Habitats of Bacteria Producing this compound Pathway Components
| Organism | Ecological Niche/Habitat | Reference |
| Staphylococcus aureus | Human and animal skin, nasal passages, various host tissues. | researchgate.net, scirp.org, nih.gov, biorxiv.org |
| Planococcus species | Seawater, freshwater ponds, marine animals, extreme environments (e.g., psychrosphere, polluted sediments), plants. | harvard.edu, mdpi.com, sciepublish.com, animaldiversity.org, nih.gov |
| Lactiplantibacillus plantarum | Plant matter, gastrointestinal tract, fermented foods. | nih.gov, nih.gov |
Enzymology and Structural Biology of 4,4 Diaponeurosporen 4 Al Biosynthesis
Biochemical Characterization of Key Enzymes
The conversion of farnesyl diphosphate (B83284) to 4,4'-diaponeurosporenoic acid involves four key enzymes: CrtM, CrtN, CrtP/CruO, and AldH. Each enzyme plays a distinct and essential role in the sequential modification of the growing carotenoid backbone.
The first committed step in the biosynthesis of C30 carotenoids like staphyloxanthin is catalyzed by dehydrosqualene synthase, also known as 4,4'-diapophytoene synthase (CrtM). researchgate.netmdpi.com This enzyme performs a "head-to-head" condensation of two molecules of farnesyl diphosphate (FPP). uniprot.orgnih.gov The reaction proceeds in two main stages: first, the condensation of the two FPP molecules to form the cyclopropylcarbinyl diphosphate intermediate, presqualene diphosphate (PSPP). nih.govnih.gov Subsequently, CrtM catalyzes the rearrangement of PSPP and the elimination of the second diphosphate group to yield the colorless C30 carotenoid, dehydrosqualene (4,4'-diapophytoene). nih.govnih.gov
Due to the similarity in the initial reaction step with human squalene (B77637) synthase (SQS), which is involved in cholesterol biosynthesis, CrtM has been identified as a promising target for anti-virulence therapies against S. aureus. nih.govmdpi.com Studies have shown that CrtM from S. aureus has some substrate promiscuity and is capable of producing not only dehydrosqualene but also squalene and phytoene (B131915) under certain conditions. acs.org
Following the synthesis of dehydrosqualene by CrtM, the enzyme dehydrosqualene desaturase (CrtN) introduces conjugated double bonds into the C30 backbone. asm.org CrtN is a FAD-dependent flavoprotein that catalyzes three sequential dehydrogenation (desaturation) reactions. uniprot.org Its specific substrate is the colorless dehydrosqualene. The process introduces a series of conjugated double bonds, leading to the formation of colored intermediates. The intermediates in this process are 4,4'-diapophytofluene (B1255304) and 4,4'-diapo-zeta-carotene. uniprot.org The final product of the CrtN-catalyzed reactions is 4,4'-diaponeurosporene (B1234425), the main yellow pigment in many staphylococcal strains and the direct precursor for the subsequent oxidation step. researchgate.netuniprot.org
CrtN is a critical enzyme in the pathway, as its action produces the chromophore responsible for the pigment's color and antioxidant properties. asm.org Its essential role has made it a key target for inhibitors, such as the FDA-approved antifungal naftifine, which competitively inhibits CrtN and blocks pigment production, thereby reducing the virulence of S. aureus. mdpi.comnih.gov
The enzyme 4,4'-diaponeurosporene oxygenase, encoded by the crtP gene, is responsible for the oxidation of the terminal methyl group of 4,4'-diaponeurosporene to create an aldehyde. nih.govuniprot.org This reaction specifically forms the compound 4,4'-diaponeurosporen-4-al. uniprot.org CrtP is characterized as a mixed-function oxidase and requires a FAD cofactor for its catalytic activity. asm.orguniprot.org To avoid confusion with other enzymes designated CrtP, the name CruO (carotenoid terminal oxidase) has been proposed for enzymes that catalyze the oxidation of a terminal methyl group on a carotenoid to an aldehyde. sciepublish.com
While early studies suggested CrtP might directly form the carboxylic acid, subsequent research clarified that its product is the aldehyde, this compound. nih.govnih.govresearchgate.net This aldehyde is then passed to the next enzyme in the pathway, AldH, for further oxidation. researchgate.net This two-step oxidation of a terminal methyl group (first to an aldehyde by CrtP/CruO, then to a carboxylic acid by AldH) has also been observed in other C30 carotenoid-producing bacteria, such as Planococcus faecalis. mdpi.comsemanticscholar.org
The final oxidation step in this part of the pathway is catalyzed by 4,4'-diaponeurosporen-aldehyde dehydrogenase (AldH). nih.gov This NAD(P)+-dependent enzyme was the sixth, and previously missing, component identified in the staphyloxanthin biosynthetic pathway. nih.govebi.ac.uk Its gene is not located within the primary crtOPQMN operon. nih.govwikipedia.org The specific function of AldH is to catalyze the oxidation of the aldehyde group of this compound to a carboxyl group, yielding 4,4'-diaponeurosporenoic acid. researchgate.netuniprot.org
A key biochemical challenge for AldH is recognizing and processing its unique substrate, this compound, which is an extremely long (C30), polyunsaturated aldehyde. chinesechemsoc.org Deletion of the aldH gene in S. aureus results in the accumulation of the aldehyde intermediate, confirming its essential role in the pathway. nih.govresearchgate.net The catalytic efficiency of AldH is tailored to this specific substrate, a feature governed by unique structural elements within the enzyme. chinesechemsoc.org
| Enzyme | Gene | Function | Substrate | Product | Cofactor |
|---|---|---|---|---|---|
| Dehydrosqualene Synthase | CrtM | Head-to-head condensation of two FPP molecules | Farnesyl diphosphate (FPP) | Dehydrosqualene | Mg2+ |
| Dehydrosqualene Desaturase | CrtN | Three sequential dehydrogenations | Dehydrosqualene | 4,4'-Diaponeurosporene | FAD |
| 4,4'-Diaponeurosporene Oxygenase | CrtP/CruO | Oxidation of a terminal methyl group | 4,4'-Diaponeurosporene | This compound | FAD |
| Aldehyde Dehydrogenase | AldH | Oxidation of a terminal aldehyde group | This compound | 4,4'-Diaponeurosporenoic acid | NAD(P)+ |
CrtP/CruO (4,4'-Diaponeurosporene Oxygenase) Catalytic Mechanisms
Structural Insights into Enzyme Function
The unique catalytic activities of the enzymes in this pathway are dictated by their three-dimensional structures, particularly the architecture of their active sites and substrate-binding tunnels.
Crystallographic studies of the S. aureus aldehyde dehydrogenase (AldH) have provided significant insights into how it accommodates its large, hydrophobic substrate. chinesechemsoc.org The crystal structures of AldH in both its apo (ligand-free) and holo (ligand-bound) forms reveal that the enzyme functions as a homodimer. chinesechemsoc.org Each monomer consists of three distinct domains: a catalytic domain, an NAD(P)+-binding domain, and a bridging domain. chinesechemsoc.org
A key structural feature of S. aureus AldH is a unique C-terminal helix that is not common in other bacterial aldehyde dehydrogenases. chinesechemsoc.org This helix functions as a "gatekeeper," controlling access to the substrate-binding tunnel. In the apo-AldH structure, this gate is in an "open" conformation, allowing substrate to enter. Upon cofactor and substrate binding, the helix shifts to a "closed" conformation, sealing the tunnel. chinesechemsoc.org The substrate tunnel itself is long, hydrophobic, and features a distinct kink, which induces a distortion in the bound this compound molecule, positioning its aldehyde group correctly for nucleophilic attack by the catalytic cysteine residue. chinesechemsoc.org Mutagenesis studies combined with these structural models have identified several hydrophobic residues lining this tunnel that are essential for substrate recognition and catalytic turnover. chinesechemsoc.org
| Feature | Description | Functional Significance |
|---|---|---|
| Quaternary Structure | Symmetrical homodimer | Provides stability and forms the complete active site architecture. chinesechemsoc.org |
| Domains | Catalytic, NAD(P)+-binding, and Bridging domains | Typical architecture for the ALDH superfamily, responsible for catalysis and cofactor binding. chinesechemsoc.org |
| C-Terminal Helix | A unique "gatekeeper" helix at the C-terminus | Controls access to the substrate tunnel; adopts "open" and "closed" conformations. chinesechemsoc.org |
| Substrate Tunnel | Long, hydrophobic, and kinked | Accommodates the long C30 polyunsaturated aldehyde substrate and orients it for catalysis. chinesechemsoc.org |
| Active Site | Contains a highly conserved catalytic cysteine residue | Performs the nucleophilic attack on the aldehyde substrate. chinesechemsoc.org |
Active Site Analysis and Ligand Binding
The enzyme responsible for the conversion of this compound to 4,4'-diaponeurosporenoic acid in Staphylococcus aureus is the 4,4'-diaponeurosporen-aldehyde dehydrogenase (SaAldH). nih.govchinesechemsoc.org While this enzyme consumes this compound rather than synthesizing it, structural studies of its binding pocket provide a clear model for how enzymes in this pathway recognize and bind long, linear polyene substrates.
The crystal structure of SaAldH has been resolved in both its apo (ligand-free) and holo (ligand-bound) forms, revealing a sophisticated mechanism for substrate recognition and specificity. chinesechemsoc.org A key structural feature is a unique C-terminal α-helix which functions as a gate, controlling access to the substrate tunnel. chinesechemsoc.org In the absence of the substrate, this helix is in a closed conformation, sealing the tunnel. Upon ligand binding, the helix undergoes a conformational change to an open state, allowing the substrate to enter the active site. chinesechemsoc.org
The substrate tunnel itself is predominantly hydrophobic, an essential characteristic for accommodating the long, nonpolar polyene chain of this compound. chinesechemsoc.org The binding of the substrate is stabilized by numerous hydrophobic interactions with the side chains of the amino acid residues that line this tunnel. A structural model of the holo-enzyme shows the aldehyde group positioned near the catalytic residue, S244, at a distance of approximately 3.7 Å, poised for oxidation. chinesechemsoc.org
Table 1: Key Residues and Features in the SaAldH Active Site for Ligand Binding chinesechemsoc.org
Enzyme Promiscuity and Engineered Specificity
Enzyme promiscuity, the ability of an enzyme to catalyze reactions on a range of different substrates, is a well-documented characteristic of carotenoid biosynthetic pathways. caltech.eduaocs.org This catalytic flexibility is a key driver of metabolic diversity and provides a powerful toolkit for metabolic engineering.
Several enzymes within or related to the C30 carotenoid pathway exhibit notable promiscuity. For instance, the dehydrosqualene synthase (CrtM) from S. aureus, which catalyzes the first committed step in staphyloxanthin biosynthesis, can also utilize geranylgeranyl diphosphate (GGPP) as a substrate to produce phytoene, the precursor for C40 carotenoids. nih.govacs.org Furthermore, under certain conditions, CrtM can also synthesize squalene, the precursor to sterols. nih.govacs.org Similarly, the CrtP2 enzyme from Planococcus faecalis, which is involved in its own C30 carotenoid pathway, demonstrates promiscuity when expressed in E. coli. It generates not only 4,4'-diaponeurosporene-4-al but also 4,4'-diapolycopene-dial from the available precursors. mdpi.com This broad substrate acceptance extends to other enzyme families in carotenoid metabolism, such as the β-carotene hydroxylase (CrtZ), which can act on non-native epoxycarotenoid substrates. nih.gov
The inherent plasticity of these enzymes makes them excellent targets for protein engineering to create novel biocatalysts with altered or enhanced specificity. muni.cz Researchers have successfully applied rational design and directed evolution to modify carotenoid enzymes for specific biotechnological applications. For example, the specificity of carotenoid cleavage dioxygenases (CCDs), a family of enzymes known for their broad substrate range, has been engineered to optimize the production of high-value apocarotenoids like β-ionone. researchgate.netacs.org Strategies have included using in silico modeling to predict beneficial mutations and performing single-point mutations to improve catalytic efficiency and substrate preference. researchgate.net Directed evolution has also been employed to "tune" the activity of desaturases within a pathway, enabling the specific production of desired cyclic C35 carotenoids that were only minor products in the wild-type system. caltech.edu These approaches highlight the potential to harness and reshape the promiscuous nature of carotenoid enzymes to generate novel compounds or improve the yields of desired products.
Table 2: Examples of Enzyme Promiscuity in Carotenoid Biosynthesis nih.govacs.orgmdpi.comnih.gov
Genetic Regulation of 4,4 Diaponeurosporen 4 Al Biosynthesis
The biosynthesis of the C30 carotenoid 4,4'-diaponeurosporen-4-al is a key step in the production of the golden pigment staphyloxanthin in Staphylococcus aureus. This process is under intricate genetic control, involving specific gene clusters, complex transcriptional mechanisms, and responses to environmental cues like oxidative stress. The regulation ensures that the production of this antioxidant pigment is aligned with the physiological needs of the bacterium.
Biological Function and Physiological Significance of 4,4 Diaponeurosporen 4 Al
Role as a Precursor to Functionally Important Carotenoids (e.g., Staphyloxanthin)
4,4'-Diaponeurosporen-4-al is a key intermediate molecule in the biosynthetic pathway of staphyloxanthin, the signature golden-orange carotenoid pigment of Staphylococcus aureus. mbl.or.krnih.gov This pathway involves a series of enzymatic conversions, starting from farnesyl diphosphate (B83284) and culminating in the complex xanthophyll, staphyloxanthin. nih.govebi.ac.uk
The formation of this compound occurs at a specific juncture in this pathway. The initial steps involve the head-to-head condensation of two farnesyl diphosphate molecules by the enzyme dehydrosqualene synthase (CrtM), which forms the colorless compound dehydrosqualene (4,4'-diapophytoene). mbl.or.krnih.govresearchgate.net This is followed by dehydrogenation by dehydrosqualene desaturase (CrtN) to produce the yellow carotenoid 4,4'-diaponeurosporene (B1234425). mbl.or.krnih.govnih.gov
The subsequent step is the oxidation of a terminal methyl group of 4,4'-diaponeurosporene, a reaction catalyzed by the enzyme 4,4'-diaponeurosporene oxygenase (CrtP), a type of mixed-function oxidase. mbl.or.kruniprot.org This oxidation yields the aldehyde this compound. uniprot.orgcusabio.com
Once formed, this compound is swiftly converted to its corresponding carboxylic acid, 4,4'-diaponeurosporenoic acid. This conversion was initially thought to be another function of CrtP, but further research identified a distinct, sixth enzyme in the pathway: 4,4'-diaponeurosporen-aldehyde dehydrogenase (AldH). nih.govnih.govchinesechemsoc.org Studies involving the deletion of the aldH gene in S. aureus resulted in the accumulation of this compound and a halt in staphyloxanthin production, confirming the essential role of AldH in this step. nih.govebi.ac.uknih.gov The pathway then continues with glycosylation by CrtQ and acylation by CrtO to produce the final staphyloxanthin molecule. mbl.or.krnih.gov
The table below summarizes the key enzymatic steps surrounding the synthesis and conversion of this compound in the staphyloxanthin pathway.
| Precursor/Substrate | Enzyme | Gene | Product | Function of Enzyme |
| 4,4'-Diaponeurosporene | 4,4'-Diaponeurosporene oxygenase | crtP | This compound | Oxidation of a terminal methyl group to an aldehyde. mbl.or.kruniprot.org |
| This compound | 4,4'-Diaponeurosporen-aldehyde dehydrogenase | aldH | 4,4'-Diaponeurosporenoic acid | Oxidation of the aldehyde to a carboxylic acid. nih.govchinesechemsoc.orguniprot.org |
This table details the specific enzymatic reactions involving this compound as an intermediate in the biosynthesis of staphyloxanthin.
Contribution to Microbial Pigmentation
The biosynthetic pathway begins with a colorless precursor, dehydrosqualene. mbl.or.kr The first colored compound to be synthesized is 4,4'-diaponeurosporene, which is described as a deep-yellow pigment. mbl.or.krnih.govnih.gov The subsequent oxidation to this compound and then to 4,4'-diaponeurosporenoic acid maintains this yellow coloration. nih.govasm.org The final esterification steps lead to the orange-colored staphyloxanthin. mbl.or.kr
Therefore, the pigmentation of S. aureus is not solely dependent on the final product but is a cumulative effect of the various colored intermediates. Research has shown that when the biosynthetic pathway is interrupted, for instance by the deletion of a gene like aldH, the bacterium accumulates the precursor this compound. nih.govnih.gov While this prevents the formation of the final orange staphyloxanthin, the colony does not become colorless; instead, it retains a yellow shade due to the buildup of this aldehyde intermediate. This demonstrates the direct contribution of this compound and its immediate precursors to microbial pigmentation. nih.govasm.org
Antioxidant Function in Microorganisms
A primary physiological role of carotenoids in bacteria is to act as antioxidants, protecting the cell from damage by reactive oxygen species (ROS). mbl.or.krebi.ac.uk Staphyloxanthin is a known virulence factor for S. aureus precisely because of its ability to neutralize ROS generated by the host's immune system, such as hydrogen peroxide and superoxide (B77818) radicals. mbl.or.krnih.govresearchgate.net This protective capacity is largely attributed to the long chain of conjugated double bonds in the carotenoid's chemical structure. mbl.or.krfrontiersin.org
While staphyloxanthin is the most studied antioxidant in this pathway, its precursors, including this compound, also possess this protective function. The core polyene structure responsible for scavenging free radicals is present in these intermediate molecules. frontiersin.org Research has demonstrated that even the yellow pigment intermediates are sufficient to confer protection against oxidative stress. asm.org
The table below presents findings from studies on the antioxidant effects of the staphyloxanthin pathway.
| Finding | Organism Studied | Implication for this compound | Reference(s) |
| Non-pigmented crtM mutants are more susceptible to H₂O₂, superoxide radicals, and neutrophil killing. | Staphylococcus aureus | The pathway producing the precursor to this compound is essential for antioxidant defense. | mbl.or.krnih.gov |
| Deletion of crtM or crtN increases susceptibility to cold atmospheric plasma (CAP), while crtO deletion does not. | Staphylococcus aureus | The yellow intermediates, including the precursor to this compound, are sufficient for protection. | asm.org |
| Precursors like 4,4′-diaponeurosporene and 4,4′-diaponeurosporenoic acid exhibit antioxidative properties. | Staphylococcus capitis | As an intermediate between these two compounds, this compound is part of the antioxidant shield. | frontiersin.org |
| Extracted 4,4′-diaponeurosporene shows significantly higher radical scavenging activity than BHT (butylated hydroxytoluene). | Lactobacillus plantarum | The core structure of this compound is a potent antioxidant. | nih.gov |
This table highlights key research findings supporting the antioxidant role of the carotenoid pathway in which this compound is an intermediate.
Membrane Integrity and Cellular Homeostasis in Producing Microbes
The production of this compound is an integral part of the metabolic process that ultimately yields these membrane-stabilizing compounds. While the final product, staphyloxanthin, is credited with the primary role in modulating membrane fluidity, the entire biosynthetic pathway is essential for this aspect of bacterial physiology. mbl.or.krvulcanchem.com The ability of the bacterium to maintain a stable internal environment despite external changes is crucial for survival. nih.govfrontiersin.org By producing a cascade of carotenoid intermediates that culminate in staphyloxanthin, the cell reinforces its primary defense barrier, the cell membrane. frontiersin.org Therefore, the synthesis of this compound contributes indirectly, but essentially, to the maintenance of membrane integrity and the broader state of cellular homeostasis in the microbes that produce it. vulcanchem.com
Methodological Approaches in 4,4 Diaponeurosporen 4 Al Research
Advanced Chromatographic Techniques for Separation and Analysis (e.g., HPLC-UV, LC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection is a primary tool for the separation and quantification of 4,4'-diaponeurosporen-4-al from complex biological extracts. The distinct chromophore of the carotenoid allows for sensitive detection. For more definitive identification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, providing molecular weight and fragmentation data.
In studies involving recombinant Escherichia coli engineered to produce carotenoids, HPLC analysis is routinely used to profile the metabolites. For instance, extracts from E. coli transformants are analyzed to detect the presence of this compound and other related compounds. researchgate.netresearchgate.net The separation is often achieved using specialized columns, such as C30 columns, which are designed for resolving isomeric and structurally similar carotenoids. researchgate.net The mobile phase typically consists of a gradient of solvents like methanol, acetonitrile, and water.
LC-MS analysis has been crucial in confirming the identity of this compound in various studies. For example, it was used to identify the accumulation of this aldehyde in an aldH gene deletion mutant of Staphylococcus aureus, confirming the role of the AldH enzyme in its further conversion. researchgate.net Similarly, LC-MS/MS (tandem mass spectrometry) helps in the structural characterization of this and other related carotenoids like 4,4'-diapophytoene. windows.net
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC-UV | C30 Column | Gradient elution (specifics vary) | UV/Vis Absorbance (e.g., 470 nm) | Analysis of purified staphyloxanthin and intermediates from S. carnosus. | researchgate.net |
| HPLC-UV | Shim-pack Velox™ C18 | Gradient of Acetonitrile and 0.085% Phosphoric acid in water | SPD-M40 (190-800 nm) | General method for separating UV-absorbent compounds. | shimadzu.com |
| LC-MS | Not specified | Not specified | Mass Spectrometry | Identification of carotenoid carboxylic acids and aldehydes in engineered E. coli. | researchgate.net |
| LC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Quantification of fucoxanthinol, demonstrating a protocol applicable to other carotenoids. | clinmedjournals.org |
Spectroscopic Characterization Methods (e.g., NMR Spectroscopy, UV-Vis Spectroscopy)
Spectroscopic methods are indispensable for the structural elucidation of this compound. UV-Visible (UV-Vis) spectroscopy provides information about the conjugated double bond system, which is characteristic of carotenoids, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the precise atomic structure.
The UV-Vis absorption spectrum of carotenoids is defined by the length of their polyene chain. libretexts.org Purified this compound exhibits a characteristic spectrum with specific absorption maxima (λmax) in the visible range. researchgate.netresearchgate.netgoogleapis.com For instance, the UV-Vis spectrum for staphyloxanthin, a downstream product, shows characteristic peaks at 463 and 490 nm, and its precursors like this compound have similarly distinct spectral properties that aid in their identification during chromatographic analysis. researchgate.net
NMR spectroscopy is the definitive method for determining the complete structure of carotenoids. byjus.com Although detailed NMR data specifically for this compound is not always published in isolation, its structure is confirmed through the analysis of related compounds and biosynthetic pathways. For example, the structure of staphyloxanthin, which is derived from this compound, was fully elucidated using NMR, confirming the C30 backbone that originates from this aldehyde intermediate. researchgate.netnih.gov
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| Staphyloxanthin and precursors | UV-Vis Spectroscopy | Absorption spectrum with peaks at 463 and 490 nm for purified staphyloxanthin. | researchgate.net |
| Staphyloxanthin | NMR Spectroscopy | Elucidation of the full structure, confirming it as beta-D-glucopyranosyl 1-O-(4,4'-diaponeurosporen-4-oate)-6-O-(12-methyltetradecanoate). | researchgate.netnih.gov |
| Carotenoid intermediates | UV-Vis Spectroscopy | Used to identify products in HPLC chromatograms from engineered E. coli. | researchgate.net |
Genetic Engineering Methodologies
Genetic engineering has been pivotal in dissecting the biosynthetic pathway leading to and from this compound. Techniques such as gene deletion and heterologous expression have allowed researchers to identify and confirm the function of specific enzymes.
Gene deletion is a powerful technique to confirm enzyme function. By knocking out a specific gene in a carotenoid-producing organism, researchers can observe the accumulation of the substrate for the corresponding enzyme.
A critical breakthrough in understanding the C30 carotenoid pathway in Staphylococcus aureus came from the deletion of the aldH gene, which encodes an aldehyde dehydrogenase. nih.govebi.ac.uk This deletion mutant was unable to produce the final staphyloxanthin pigment. Instead, it accumulated the intermediate this compound. researchgate.netnih.govebi.ac.ukebi.ac.uk This result unequivocally demonstrated that the AldH enzyme is responsible for the oxidation of this compound to 4,4'-diaponeurosporenoic acid, the next step in the pathway. researchgate.netnih.gov This approach has been fundamental in confirming the roles of previously missing enzymes in the pathway. ebi.ac.ukebi.ac.uk
Heterologous expression involves introducing genes from one organism into a host organism that does not naturally produce the compounds of interest. nih.govplos.org Escherichia coli is a commonly used host due to its well-understood genetics and rapid growth.
Researchers have successfully expressed various combinations of carotenoid biosynthesis genes in E. coli to produce this compound and its derivatives. mdpi.comsemanticscholar.org For instance, when the five previously known staphyloxanthin biosynthesis genes (crtOPQMN) from S. aureus were expressed in E. coli, the pathway stalled, and carotenoid aldehyde intermediates, including this compound, accumulated. nih.govebi.ac.uk This accumulation pointed to a missing enzyme in the heterologous system.
Staphylococcus carnosus, a non-pigmented relative of S. aureus, has also been used as a heterologous host. nih.govebi.ac.uk Expressing the S. aureus crtOPQMN operon in S. carnosus resulted in the production of staphyloxanthin. nih.gov This was surprising because it indicated that S. carnosus must possess its own functional equivalent of the missing AldH enzyme, which could convert the this compound intermediate. researchgate.netnih.gov
| Host Organism | Expressed Genes/Operon | Key Outcome | Reference |
|---|---|---|---|
| Escherichia coli | crtM, crtN, crtP (from S. aureus) | Accumulation of this compound. | researchgate.net |
| Escherichia coli | crtP2, aldH2454 (from P. faecalis) with other pathway genes | Functional expression confirmed the production of this compound and 4,4'-diaponeurosporenoic acid. | mdpi.comsemanticscholar.orgnih.gov |
| Staphylococcus carnosus | crtOPQMN operon (from S. aureus) | Successful production of staphyloxanthin, implying a native AldH function. | nih.govebi.ac.uk |
| Escherichia coli | aldH (from S. aureus or S. carnosus) with pathway genes | Catalyzed the conversion of this compound to 4,4'-diaponeurosporenoic acid. | nih.govebi.ac.uk |
Gene Deletion and Mutagenesis for Pathway Dissection
Genome Mining and Bioinformatics for Enzyme Identification
With the advent of whole-genome sequencing, genome mining and bioinformatics have become essential tools for discovering new enzymes and elucidating metabolic pathways. By searching sequence databases for genes with homology to known enzymes, researchers can identify candidates for missing steps in a pathway.
This approach was instrumental in identifying the missing aldehyde dehydrogenase (aldH) gene in S. aureus. nih.govgoogle.com The gene was found to be located 670 kilobase pairs away from the main crt operon, explaining why it had not been identified earlier. nih.govebi.ac.uk A similar strategy was used to identify two missing enzymes, CrtP2 (4,4-diaponeurosporene oxidase) and AldH2454, in the C30 carotenoid pathway of Planococcus faecalis. mdpi.comsemanticscholar.orgnih.gov Computational analysis of the P. faecalis genome revealed the main gene cluster but showed that a functional CrtP and an AldH were absent. mdpi.com By mining the genome for homologs, remotely located genes encoding these functional enzymes were discovered and later confirmed through heterologous expression. ebi.ac.ukmdpi.comsemanticscholar.org
Metabolomic Profiling in Producing Strains
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample, providing a snapshot of the organism's metabolic state. mdpi.com Untargeted metabolomics using techniques like LC-MS/MS can reveal the presence of known and novel compounds in a producing strain. nih.gov
Biotechnological Production and Metabolic Engineering of 4,4 Diaponeurosporen 4 Al
Strategies for Enhanced Microbial Production
The enhancement of microbial production of specific metabolites like 4,4'-diaponeurosporen-4-al relies heavily on optimizing the growth and production conditions of the microbial host. While specific fermentation optimization data for this compound is not extensively detailed, principles derived from the production of its parent C30 carotenoid, 4,4'-diaponeurosporene (B1234425), in organisms like Lactiplantibacillus plantarum can be applied. nih.gov
Key parameters for optimization typically include:
Nutrient Sources: The choice of carbon (e.g., glucose, lactose, glycerol) and nitrogen sources (e.g., yeast extract, beef extract, peptone) is critical for both cell growth and directing metabolic flux towards the carotenoid pathway. nih.gov
Process Control: In a fermentor setting, controlling parameters like agitation speed can dramatically impact yield. Studies on other microbial products have shown that optimizing agitation can lead to a several-fold increase in metabolite production compared to un-optimized conditions. scialert.net A systematic approach, such as the one-factor-at-a-time (OFAT) method followed by response surface methodology (RSM), can be employed to identify the ideal combination of these variables for maximizing the yield of this compound in an engineered strain. nih.gov
The primary strategy for the overproduction of this compound is the targeted manipulation of the staphyloxanthin biosynthetic pathway. This compound is an aldehyde intermediate that is naturally converted to 4,4'-diaponeurosporenoic acid by the enzyme 4,4'-diaponeurosporen-aldehyde dehydrogenase (AldH). nih.govchinesechemsoc.org Therefore, blocking the pathway at this specific step is the most direct method to force its accumulation.
This has been achieved through two main approaches:
Gene Deletion in the Native Host: In S. aureus, the deletion of the aldH gene, which encodes the aldehyde dehydrogenase responsible for the subsequent conversion, effectively abolishes staphyloxanthin biosynthesis and leads to the accumulation of this compound. nih.govnih.gov
Incomplete Pathway Reconstitution: When the biosynthetic pathway is reconstituted in a heterologous host, the intentional omission of the aldH gene results in a metabolic bottleneck. Expressing only the upstream genes—crtM (dehydrosqualene synthase), crtN (dehydrosqualene desaturase), and crtP (4,4'-diaponeurosporene oxygenase)—is sufficient to convert the precursor farnesyl diphosphate (B83284) into this compound, which then accumulates in the cell. nih.govchinesechemsoc.orgresearchgate.net
Further enhancements can be achieved by engineering the precursor supply. Overexpression of genes in the upstream mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways can increase the pool of farnesyl diphosphate (FPP), the direct precursor for the C30 carotenoid pathway, thereby driving more metabolic flux towards the desired product. nih.govnih.gov
The choice of a microbial "chassis" is fundamental for the successful heterologous production of carotenoids. An ideal chassis organism possesses well-characterized genetics, rapid growth, and a wide array of available genetic tools for engineering. wiley.commdpi.com
Escherichia coli : E. coli is the most widely used and documented chassis for the heterologous production of carotenoids, including the intermediates of the staphyloxanthin pathway. nih.govresearchgate.net Its rapid growth, ease of genetic manipulation, and well-understood metabolism make it an effective platform for reconstituting complex biosynthetic pathways. wiley.comfrontiersin.org Numerous studies have successfully expressed genes from the S. aureus crt operon in E. coli, leading to the accumulation of various carotenoids, including this compound. nih.govresearchgate.netgoogle.com
Bacillus subtilis : As a Gram-positive bacterium, B. subtilis is another attractive chassis, particularly because it is generally recognized as safe (GRAS). nih.govspringernature.com This is a significant advantage for producing compounds intended for food, cosmetic, or pharmaceutical applications. B. subtilis has been successfully engineered to produce C30 carotenoids, such as 4,4'-diaponeurosporene, by introducing the crtM and crtN genes from S. aureus. nih.govspringernature.comresearchgate.net This demonstrates its potential as a safe and stable production host for this compound, which could be achieved by the additional co-expression of the crtP gene. springernature.com
Optimization of the chosen chassis involves strategies like inactivating competing metabolic pathways to increase precursor availability or engineering membrane composition to improve the storage of hydrophobic carotenoids. mdpi.commdpi.com
Pathway Engineering for Overproduction
Synthetic Biology Approaches for Novel Carotenoid Production
Synthetic biology provides a powerful toolkit for constructing and optimizing biosynthetic pathways in a predictable and modular fashion. These approaches move beyond simple gene overexpression to the rational design and assembly of entire metabolic networks.
A cornerstone of synthetic biology is the ability to transfer a complete metabolic pathway from one organism to another. The production of this compound in E. coli is a prime example of this approach. nih.gov Researchers have successfully taken the genes responsible for the initial stages of staphyloxanthin biosynthesis from S. aureus and expressed them in E. coli, which does not naturally produce carotenoids. nih.govpreprints.org
This was accomplished by assembling the necessary genes into artificial synthetic operons on plasmids. For instance, expressing the genes crtM, crtN, and crtP from S. aureus in E. coli results in the sequential conversion of the native precursor FPP into 4,4'-diapophytoene (by CrtM), then to 4,4'-diaponeurosporene (by CrtN), and finally to the target molecule, this compound (by CrtP). nih.govchinesechemsoc.org The accumulation of this specific aldehyde occurs because the next enzyme in the pathway, AldH, is not present in the engineered system. nih.govresearchgate.net This modular approach allows for the production of specific intermediates that might be difficult to isolate from the native organism. researchgate.net
Table 1: Key Enzymes and Genes for the Biosynthesis of this compound from FPP
| Gene | Enzyme Name | Function in the Pathway | Source Organism |
|---|---|---|---|
| crtM | Dehydrosqualene Synthase | Catalyzes the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form 4,4'-diapophytoene. researchgate.netnih.gov | Staphylococcus aureus |
| crtN | Dehydrosqualene Desaturase | Dehydrogenates 4,4'-diapophytoene to form the yellow intermediate 4,4'-diaponeurosporene. researchgate.netnih.gov | Staphylococcus aureus |
To optimize the output of an engineered pathway, it is crucial to balance the expression levels of each enzyme. Too little expression of one enzyme can create a bottleneck, while excessive expression of another can cause a metabolic burden on the host cell and lead to the accumulation of toxic intermediates. frontiersin.orgmit.edu Gene dosage tuning and promoter engineering are key synthetic biology tools for achieving this balance.
Promoter Engineering: Promoters are the genetic switches that control the level of gene transcription. By using a library of promoters with varying strengths (from weak to strong), the expression of each enzyme in the pathway can be precisely fine-tuned. nih.govnih.gov For example, a strong promoter might be used for a rate-limiting step, while weaker promoters could be used for other enzymes to prevent bottlenecks and reduce metabolic load. mit.edunih.gov This approach has been successfully used to optimize the production of other carotenoids like zeaxanthin (B1683548) and violaxanthin (B192666) in E. coli and could be applied to maximize the yield of this compound by balancing the expression of crtM, crtN, and crtP. nih.govnih.gov
Table 2: Engineered Microbial Systems for this compound Accumulation
| Chassis Organism | Engineered Pathway/Genes Expressed | Engineering Strategy | Outcome |
|---|---|---|---|
| Escherichia coli | crtM, crtN, crtP from S. aureus | Reconstitution of an incomplete staphyloxanthin pathway on plasmids. nih.govchinesechemsoc.org | Accumulation of this compound. nih.govresearchgate.net |
| Escherichia coli | crtOPQMN operon from S. aureus | Expression of the native operon, where subsequent enzymes are non-functional or inefficient in the heterologous host without AldH. nih.govresearchgate.net | Accumulation of this compound. researchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,4'-Diaponeurosporene |
| 4,4'-Diaponeurosporenoic acid |
| 4,4'-Diapophytoene |
| Astaxanthin |
| Beef extract |
| β-Carotene |
| Farnesyl diphosphate (FPP) |
| Glucose |
| Glycerol |
| Lactose |
| Lycopene |
| Peptone |
| Staphyloxanthin |
| Violaxanthin |
| Yeast extract |
Targeted Gene Integration and Recombineering
The stable and efficient production of this compound in microbial hosts relies on precise genetic modifications to introduce and control the expression of the required biosynthetic genes. Targeted gene integration and recombineering are powerful techniques to achieve this, offering advantages over plasmid-based expression systems, such as improved genetic stability and the elimination of antibiotic selection pressure. researchgate.net
Targeted gene editing technologies, particularly the CRISPR/Cas9 system, enable the creation of double-strand breaks at specific locations in a host organism's genome. frontiersin.org These breaks can be repaired through cellular mechanisms like non-homologous end joining (NHEJ) or homology-directed repair (HDR), which can be exploited to insert, delete, or modify genes with high precision. frontiersin.org This technology has been successfully used to modify metabolic pathways, such as enhancing carotenoid accumulation in plants, and can be directly applied to engineer the this compound pathway in microbial hosts. frontiersin.org For instance, CRISPR/Cas9 has been used to correct gene mutations in human hematopoietic stem cells and to integrate genes at specific loci in yeast, demonstrating its precision. plos.orgnih.gov A related method, homology-independent targeted integration (HITI), allows for the precise insertion of a donor DNA sequence at a specific cleavage site, providing another robust tool for pathway engineering. nih.gov
Recombineering, which often utilizes the lambda Red recombination system, is another effective method for genome engineering, particularly in Escherichia coli. This technique facilitates homologous recombination of linear DNA fragments directly into the chromosome, allowing for seamless gene integration or modification. This approach is valuable for constructing stable production strains by integrating the necessary carotenoid biosynthesis genes into the host genome. springernature.com
| Technique | Mechanism | Primary Application in Metabolic Engineering | Key Advantages |
|---|---|---|---|
| CRISPR/Cas9 | Nuclease (Cas9) guided by an sgRNA creates a site-specific double-strand break (DSB) in the DNA. frontiersin.org | Gene knockout, site-specific gene insertion/replacement, and multiplex genome editing. frontiersin.org | High precision, versatility, and ability to edit multiple genes simultaneously. |
| Recombineering (e.g., Lambda Red) | Uses phage-derived proteins to mediate homologous recombination of a linear DNA fragment with the chromosome. springernature.com | Seamless integration, deletion, or modification of genes in the host chromosome. | Efficient for single gene edits, markerless modifications possible, well-established in E. coli. |
| Homology-Independent Targeted Integration (HITI) | Inserts a donor DNA template into a CRISPR-induced DSB via the NHEJ pathway. nih.gov | Precise insertion of gene cassettes at a specific genomic locus. | High efficiency for targeted gene insertion, independent of homologous recombination machinery. |
Development of this compound Producing Platforms
The development of microbial cell factories is central to the biotechnological production of this compound. Several microorganisms have been engineered or identified as potential platforms for producing this C30 carotenoid.
Escherichia coli: As a workhorse of modern biotechnology, E. coli is a common host for the heterologous production of carotenoids. The biosynthetic pathway for staphyloxanthin, which includes this compound as a key intermediate, has been functionally expressed in E. coli. nih.gov Researchers have found that expressing the first five enzymes of the S. aureus pathway (CrtM, CrtN, CrtP, CrtQ, CrtO) leads to the accumulation of this compound. nih.govebi.ac.uk This accumulation occurs because the subsequent enzyme, an aldehyde dehydrogenase (AldH) needed to convert the aldehyde to the corresponding carboxylic acid, is not present in the expressed system. nih.govebi.ac.uk Similarly, expressing a combination of carotenoid biosynthesis genes from Planococcus faecalis in E. coli has also resulted in the production of this compound. mdpi.com
Bacillus subtilis: This bacterium is "Generally Recognized As Safe" (GRAS), making it an attractive host for producing compounds intended for human use, such as in food and cosmetics. springernature.com The genes for C30 carotenoid synthesis from S. aureus, crtM and crtN, have been successfully introduced into B. subtilis to produce 4,4'-diaponeurosporene. springernature.com The subsequent introduction of the crtP gene, which encodes the oxidase that converts 4,4'-diaponeurosporene, would lead to a strain that produces this compound. ebi.ac.uknih.gov Advanced techniques like CRISPR-Cas9 have been used to integrate multiple copies of the crtM and crtN genes into the B. subtilis chromosome, creating stable and marker-free production strains. researchgate.net
Lactiplantibacillus plantarum: Certain species of lactic acid bacteria (LAB) naturally produce C30 carotenoids and offer probiotic benefits. nih.govjmb.or.kr The strain Lactiplantibacillus plantarum subsp. plantarum KCCP11226T produces the precursor 4,4'-diaponeurosporene. nih.govjmb.or.kr Research has focused on optimizing culture conditions to enhance the yield of this precursor, which is a crucial first step before engineering the strain for downstream products. By optimizing factors such as carbon and nitrogen sources, pH, and aeration, a 3.8-fold increase in carotenoid production was achieved in a 5 L fermentor compared to standard flask cultivation. nih.gov This optimized platform could then be engineered with the appropriate oxidase gene to specifically produce this compound.
Yeast: Eukaryotic hosts like Saccharomyces cerevisiae and Pichia pastoris are robust platforms for metabolic engineering. nih.govsemanticscholar.org The efficiency of targeted gene integration in P. pastoris can be significantly increased by deleting the KU70 homologue, which is involved in the NHEJ DNA repair pathway. plos.org This makes the resulting strain a superior platform for the stable integration and expression of complex biosynthetic pathways, such as the one required for this compound production.
| Enzyme | Gene | Function | Source Organism Example | Reference |
|---|---|---|---|---|
| Farnesyl Diphosphate Synthase | ispA | Synthesizes farnesyl diphosphate (FPP) from IPP and DMAPP. | Escherichia coli | asm.org |
| Dehydrosqualene Synthase | crtM | Condenses two molecules of FPP to form 4,4'-diapophytoene. | Staphylococcus aureus | nih.govasm.org |
| Dehydrosqualene Desaturase | crtN | Converts 4,4'-diapophytoene to 4,4'-diaponeurosporene. | Staphylococcus aureus | nih.govasm.org |
| 4,4'-Diaponeurosporene Oxidase | crtP | Oxidizes 4,4'-diaponeurosporene to this compound. | Staphylococcus aureus | mbl.or.krnih.gov |
| Aldehyde Dehydrogenase | aldH | Oxidizes this compound to 4,4'-diaponeurosporenoic acid. | Staphylococcus aureus | nih.govmdpi.com |
| Parameter | Condition Tested | Optimal Condition for Production | Reference |
|---|---|---|---|
| Carbon Source | Glucose, Fructose, Lactose, Sucrose, Maltose, etc. | Lactose | nih.gov |
| Nitrogen Source | Yeast Extract, Beef Extract, Peptone, Tryptone, etc. | Beef Extract | nih.gov |
| Temperature | 20, 25, 30, 37 °C | 25 °C | nih.gov |
| pH | 5.0, 6.0, 7.0, 8.0, 9.0 | 7.0 | nih.gov |
| Salinity (NaCl) | 0, 1, 3, 5% | 0% | nih.gov |
| Final Optimized Medium (Flask) | 15% Lactose, 8.3% Beef Extract, pH 6.9 | nih.gov | |
| Scale-Up (5L Fermentor) | Aeration rate of 0.3 vvm resulted in a 3.8-fold increase over standard MRS medium. | nih.gov |
Future Research Directions
Elucidation of Undiscovered Regulatory Networks
The genetic regulation of C30 carotenoid biosynthesis is an area ripe for exploration. In Staphylococcus aureus, the biosynthesis of staphyloxanthin, which proceeds through 4,4'-diaponeurosporen-4-al, is primarily controlled by the crtOPQMN operon. mbl.or.kr The expression of this operon is influenced by the alternative sigma factor B (σB), a key regulator of stress responses and virulence. mbl.or.kr However, the complete regulatory network is likely more complex, involving other transcription factors, small RNAs, and environmental signals that modulate the expression of biosynthetic genes. Future research should aim to identify these additional regulatory elements and elucidate the signaling cascades that respond to various stimuli, such as oxidative stress or host immune pressures. Unraveling these networks could provide novel targets for controlling bacterial pigmentation and virulence. mbl.or.kr
Exploration of Novel Enzymatic Activities and Pathways
Recent discoveries have highlighted that our understanding of C30 carotenoid biosynthesis is far from complete. For instance, genome mining in Planococcus faecalis identified two previously missing enzymes, CrtP2 and AldH2454, involved in the synthesis of glycosyl-4,4′-diaponeurosporen-4′-ol-4-oic acid from this compound. mdpi.com These enzymes were found to be located remotely from the main carotenoid gene cluster, suggesting that other unlinked genes may play a role in this pathway. mdpi.com
Furthermore, some enzymes in the C30 pathway have shown broad substrate specificity when expressed in heterologous hosts. mdpi.com This promiscuity could be harnessed for the production of novel carotenoid structures. Future research should focus on discovering new enzymes with unique catalytic functions, such as those responsible for the formation of different end-group modifications. Exploring diverse microbial genomes for novel carotenoid biosynthetic gene clusters will be key to expanding the known landscape of C30 carotenoid diversity.
Advanced Genetic and Metabolic Engineering Strategies
The heterologous expression of C30 carotenoid pathways in organisms like Escherichia coli has been instrumental in characterizing the functions of individual enzymes. nih.govmdpi.com However, the production of specific carotenoids is often hampered by the accumulation of intermediates like this compound or the generation of unexpected byproducts. nih.gov Advanced genetic and metabolic engineering strategies are needed to optimize flux through the pathway and enhance the yield of desired products.
This includes the use of synthetic biology tools to create fine-tuned artificial operons, balance enzyme expression levels, and engineer precursor supply. nih.gov For example, the evolution of the C30 carotenoid synthase CrtM has been shown to broaden its substrate specificity, highlighting the potential for directed evolution to create enzymes with novel functions for synthetic pathways. caltech.edu CRISPR-Cas9 systems have also been successfully employed to create stable, high-yielding C30 carotenoid-producing strains of Bacillus subtilis without the need for plasmids or antibiotic selection markers. researchgate.net
Application of Multi-Omics Approaches in Pathway Analysis
A systems-level understanding of C30 carotenoid biosynthesis can be achieved through the application of multi-omics approaches. Integrating genomics, transcriptomics, proteomics, and metabolomics data can provide a comprehensive picture of how the production of this compound and its derivatives is regulated and interconnected with other cellular processes.
For example, comparative genomics can reveal the evolutionary relationships and diversification of carotenoid biosynthetic pathways across different bacterial species. pnas.org Transcriptomics can identify genes that are co-regulated with the known biosynthetic genes under different conditions, potentially uncovering new regulatory elements or pathway components. Proteomics can quantify the levels of the biosynthetic enzymes, while metabolomics can provide a detailed profile of the carotenoids and other related metabolites produced by the cell. ebi.ac.uk This integrated approach will be invaluable for identifying bottlenecks in engineered pathways and for understanding the physiological roles of these pigments.
Development of High-Throughput Screening for Biosynthesis Modulators
The development of high-throughput screening (HTS) methods is essential for discovering modulators of C30 carotenoid biosynthesis. These modulators could be small molecules that inhibit or enhance the activity of key enzymes in the pathway. For instance, inhibitors of staphyloxanthin biosynthesis are being explored as potential anti-virulence agents against S. aureus.
HTS assays could be designed based on the colorimetric properties of the carotenoids, allowing for rapid screening of large compound libraries. Reporter strains, where the expression of a reporter gene (e.g., encoding a fluorescent protein) is coupled to the promoter of a key biosynthetic gene, could also be developed. Such screens would facilitate the identification of novel lead compounds for therapeutic development or for use as chemical probes to further investigate the regulation of the pathway.
Q & A
Q. How can 4,4'-Diaponeurosporen-4-al be reliably identified and quantified in biological samples?
Methodology: Use high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (LC-MS) for precise identification. Calibrate against synthetic standards to establish retention times and spectral profiles. For quantification, employ external calibration curves with triplicate measurements to minimize instrumental variability .
Q. What experimental controls are essential when studying the enzymatic oxidation of this compound to 4,4'-diaponeurosporenoic acid?
Methodology: Include negative controls (e.g., enzyme-deficient assays) to confirm AldH-specific activity. Use positive controls with known substrates (e.g., Staphylococcus aureus AldH) to validate assay conditions. Monitor reaction progress via spectrophotometry at 450 nm, as carotenoid aldehydes exhibit distinct absorbance peaks .
Q. How can researchers optimize heterologous expression systems for producing this compound in E. coli?
Methodology: Clone the carotenoid biosynthesis gene cluster (e.g., crtN, crtM) into a high-copy plasmid under an inducible promoter (e.g., lacUV5). Use codon-optimized sequences for E. coli and supplement cultures with precursors like farnesyl pyrophosphate. Validate expression via SDS-PAGE and metabolite profiling .
Advanced Research Questions
Q. How do substrate specificity variations in AldH enzymes across bacterial species (e.g., S. aureus vs. S. carnosus) impact the oxidation efficiency of this compound?
Methodology: Perform kinetic assays (Km, Vmax) using purified AldH enzymes from different species. Compare catalytic efficiency via Michaelis-Menten plots. Use site-directed mutagenesis to identify critical residues for substrate binding, referencing sequence alignments (e.g., 78% identity between S. aureus and S. carnosus AldH) .
Q. What statistical approaches resolve contradictions in carotenoid pathway flux data when this compound accumulates unexpectedly?
Methodology: Apply multivariate regression to identify variables (e.g., enzyme concentration, temperature) influencing flux. Use ANOVA to test significance of observed deviations. Validate hypotheses with targeted knockouts or overexpression strains to isolate pathway bottlenecks .
Q. How can factorial design optimize the simultaneous study of this compound stability under varying pH, temperature, and oxidative stress?
Methodology: Implement a 2³ factorial design to test interactions between factors. Assign levels (e.g., pH 5–7, 25–37°C) and measure degradation rates via HPLC. Analyze results using response surface methodology (RSM) to predict optimal stability conditions .
Q. What bioinformatics tools are suitable for predicting regulatory elements in the this compound biosynthesis gene cluster?
Methodology: Use PROMO or TRANSFAC for transcription factor binding site prediction. Perform comparative genomics with BLAST to identify conserved promoter regions. Validate predictions via electrophoretic mobility shift assays (EMSAs) .
Methodological Considerations
- Data Validation : Replicate experiments across independent biological samples (n ≥ 3) and include technical replicates to account for instrumental variance .
- Theoretical Frameworks : Link studies to carotenoid biosynthesis models (e.g., staphyloxanthin pathways) to contextualize findings within broader metabolic networks .
- Ethical Reporting : Disclose all raw data in appendices, adhering to journal guidelines (e.g., >4000-word submissions require processed data in the main text) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
